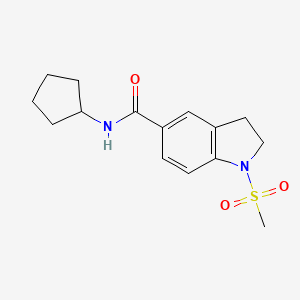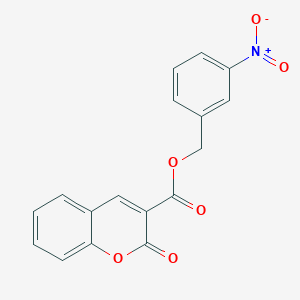![molecular formula C15H12ClFN2O2 B5878306 4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5878306.png)
4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide, also known as CFTR inhibitor-172, is a potent and selective inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in regulating salt and water transport across epithelial tissues in the body. Mutations in the CFTR gene lead to cystic fibrosis, a life-threatening genetic disease that affects multiple organs. CFTR inhibitor-172 has emerged as a valuable tool for studying the function and regulation of CFTR in both normal and diseased states.
Wirkmechanismus
4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide inhibitor-172 binds to a specific site on the this compound protein and blocks its chloride ion channel activity. The binding site is located on the intracellular side of the this compound protein, near the ATP-binding site. This compound inhibitor-172 does not affect other ion channels or transporters in the cell, making it a highly specific inhibitor of this compound.
Biochemical and Physiological Effects:
This compound inhibitor-172 has been shown to decrease mucus viscosity and improve lung function in animal models of cystic fibrosis. It also reduces the formation of cysts in the kidneys of mice with polycystic kidney disease. This compound inhibitor-172 has been found to have no significant effects on other physiological parameters, such as blood pressure or heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide inhibitor-172 is a highly specific inhibitor of this compound, making it a valuable tool for studying the function and regulation of this compound in various tissues and disease models. It has a well-defined mechanism of action and can be used at low concentrations without affecting other ion channels or transporters in the cell. However, this compound inhibitor-172 has limited solubility in aqueous solutions and can be toxic at high concentrations. It also has a short half-life in vivo, requiring frequent dosing in animal studies.
Zukünftige Richtungen
4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide inhibitor-172 has opened up new avenues for investigating the role of this compound in various diseases and developing new therapies for cystic fibrosis and other this compound-related disorders. Future research directions could include:
1. Developing more potent and selective this compound inhibitors with improved pharmacokinetic properties for in vivo studies.
2. Investigating the role of this compound in other diseases, such as inflammatory bowel disease and chronic obstructive pulmonary disease.
3. Studying the regulation of this compound by other proteins and signaling pathways.
4. Developing new therapies for cystic fibrosis and other this compound-related disorders based on this compound inhibition or modulation.
Synthesemethoden
4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide inhibitor-172 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of key intermediates, followed by coupling and deprotection steps. The final product is obtained in high purity and yield after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide inhibitor-172 has been widely used in scientific research to investigate the function and regulation of this compound in various tissues and disease models. It has been shown to inhibit this compound-mediated chloride transport in epithelial cells, leading to a decrease in mucus viscosity and improved lung function in animal models of cystic fibrosis. This compound inhibitor-172 has also been used to study the role of this compound in other diseases, such as polycystic kidney disease and secretory diarrhea.
Eigenschaften
IUPAC Name |
4-chloro-N-[2-(4-fluoroanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c16-11-3-1-10(2-4-11)15(21)18-9-14(20)19-13-7-5-12(17)6-8-13/h1-8H,9H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOULUXWDQEIAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5878229.png)
![ethyl 3-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]-3-oxopropanoate](/img/structure/B5878235.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5878252.png)




![1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperazine](/img/structure/B5878287.png)


![methyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5878324.png)
![N-benzyl-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5878332.png)